molecular formula C21H23N5O2 B4647224 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B4647224
M. Wt: 377.4 g/mol
InChI Key: DOUWTIZBKYLMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a benzotriazine ring, a pyridine ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzotriazine intermediate.

    Formation of the Cyclohexane Carboxamide Group: The final step involves the formation of the cyclohexane carboxamide group through an amide coupling reaction, often using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazine and pyridine rings play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE stands out due to its unique combination of a benzotriazine ring, a pyridine ring, and a cyclohexane carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(23-13-16-4-3-11-22-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)24-25-26/h1-6,11-12,15,17H,7-10,13-14H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUWTIZBKYLMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-[(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)METHYL]-N-[(PYRIDIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.